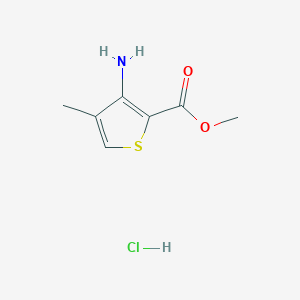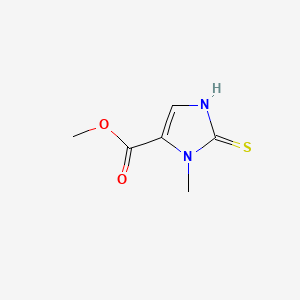![molecular formula C9H14N4 B1305234 N-[4-(dimethylamino)phenyl]guanidine CAS No. 67453-82-1](/img/structure/B1305234.png)
N-[4-(dimethylamino)phenyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-[4-(dimethylamino)phenyl]guanidine derivatives has been explored in various contexts. One approach involves the reaction of benzenamines with N-cyanoguanidine, followed by condensation with ethyl 4,4,4-trifluoro-3-oxobutanoate to produce intermediate N-(4-hydroxy-2-pyrimidinyl)-N'-phenylguanidines. These intermediates can also be obtained by reacting beta-keto esters with N-cyanoguanidine, followed by treatment with benzenamines . Another method for synthesizing polycyclic guanidines includes generating N-amidinyliminium ions from alpha-(phenylthio)amidine precursors and undergoing cyclocondensation with various compounds . Additionally, O-Methylisourea Sulfate has been used to synthesize N-Substituted guanidines by reacting with aliphatic or aromatic amines .
Molecular Structure Analysis
The molecular structure of N-[4-(dimethylamino)phenyl]guanidine derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structures of N, N'-Dimethyl-N, N'-diphenylguanidine and its guanidinium salt reveal a cis conformation with two phenyl groups located face-to-face . Similarly, the crystal structures of N-(ω-Dimethylammonioalkyl)-N',N',N'',N''-tetramethylguanidinium-dichlorides show guanidinium ions associated with chloride ions via N-H···Cl hydrogen bonds .
Chemical Reactions Analysis
The reactivity of N-[4-(dimethylamino)phenyl]guanidine derivatives has been studied in the context of forming molecular complexes. For example, a molecular complex formed between 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide and N,N-dimethyl-4-nitrosoaniline is linked by hydrogen bonds and π-π* interactions . Additionally, the synthesis of guanidines often involves reactions with various amines and other reagents, as demonstrated in the synthesis methods mentioned above .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-[4-(dimethylamino)phenyl]guanidine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the magnetic and electronic spectral features of Ni(II) complexes with guanidino pyrimidines suggest a pseudo-octahedral environment around the central Ni(II) ion . The physico-chemical properties, such as molar conductance and magnetic susceptibility, provide insights into the coordination properties of these compounds . Moreover, the solubility and reactivity of these derivatives can be tailored by modifying the substituents, as seen in the synthesis of water-soluble derivatives .
科学的研究の応用
Therapeutic Potential and Biological Activities
N-[4-(dimethylamino)phenyl]guanidine, as a part of the broader guanidine compound family, has been explored for its vast therapeutic potential across various medical fields. Guanidine derivatives are pivotal in the design and development of novel drugs due to their diverse chemical, biochemical, and pharmacological properties. These compounds have been investigated for their roles in treating a wide spectrum of diseases, including but not limited to their application in central nervous system (CNS) disorders, as anti-inflammatory agents, inhibitors of Na+/H+ exchanger, inhibitors of NO synthase, antithrombotic, antidiabetic, and chemotherapeutic agents. Additionally, guanidinium-based transporters and vectors exhibit significant importance in drug delivery systems (Sączewski & Balewski, 2009).
Drug Screening and Lead Compound Development
Guanidine derivatives, including N-[4-(dimethylamino)phenyl]guanidine, have found potential applications in both synthetic and medicinal chemistry. These compounds, originating from natural and synthetic sources, have been subject to extensive screening and testing to discover promising lead structures for future drug development. Guanidine-based compounds have shown potential as neurodegenerative therapeutic options, anti-inflammatory, anti-protozoal, anti-HIV, and anti-diabetic agents, among others. Their organically based and hydrophilic nature has made them subjects of significant interest in the pharmaceutical industry, though further studies are required to support their use in suggested therapeutic areas (Rauf, Imtiaz-ud-Din, & Badshah, 2014).
Antimicrobial and Antifungal Applications
Explorations into guanidine-containing polyhydroxyl macrolides have demonstrated their broad-spectrum antibacterial and antifungal activities. These compounds, characterized by a polyhydroxyl lactone ring and a guanidyl side chain, have been produced by various actinomycetes. Studies have indicated that the terminal guanidine group and lactone ring are crucial for their antibacterial and antifungal activities, suggesting these compounds have significant potential to be developed into new antimicrobial agents (Song, Yuan, Li, & Cao, 2019).
将来の方向性
The future directions for “N-[4-(dimethylamino)phenyl]guanidine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. As a guanidine derivative, it may have potential applications in various fields such as medicine, biochemistry, and organocatalysis .
特性
IUPAC Name |
2-[4-(dimethylamino)phenyl]guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-13(2)8-5-3-7(4-6-8)12-9(10)11/h3-6H,1-2H3,(H4,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAHSJLHESEXLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388656 |
Source


|
| Record name | N-[4-(dimethylamino)phenyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]guanidine | |
CAS RN |
67453-82-1 |
Source


|
| Record name | N-[4-(dimethylamino)phenyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1305152.png)
![2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1305153.png)

![2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1305164.png)
![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)


![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)

![6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305184.png)
![1-[5-(4-Methoxy-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B1305187.png)
![2-[(2-Furylmethyl)sulfonyl]ethanethioamide](/img/structure/B1305188.png)
![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/structure/B1305189.png)
